molecular formula C13H12O6 B082747 3,4-Diacetoxycinnamic acid CAS No. 13788-48-2

3,4-Diacetoxycinnamic acid

Cat. No.: B082747
CAS No.: 13788-48-2
M. Wt: 264.23 g/mol
InChI Key: ZDIYGBWFISUTHI-GQCTYLIASA-N
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Description

3,4-Diacetoxycinnamic acid: is an organic compound with the molecular formula C13H12O6 It is a derivative of cinnamic acid, where the hydroxyl groups on the benzene ring are acetylated

Biochemical Analysis

Molecular Mechanism

It’s known that cinnamic acid derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving 3,4-Diacetoxycinnamic acid are not well-defined. Cinnamic acid derivatives are known to be involved in various metabolic pathways in plants , but the specific enzymes or cofactors that this compound interacts with, and its effects on metabolic flux or metabolite levels, are yet to be identified.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diacetoxycinnamic acid typically involves the acetylation of 3,4-dihydroxycinnamic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature range of 60-70°C to facilitate the acetylation process .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a similar acetylation process. The raw materials used are readily available, and the synthesis conditions are mild, making the process cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diacetoxycinnamic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted cinnamic acid derivatives.

Scientific Research Applications

Chemistry: 3,4-Diacetoxycinnamic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is studied for its potential antioxidant properties. It is used in experiments to understand its effects on oxidative stress and related cellular processes .

Medicine: Its derivatives are investigated for their anti-inflammatory and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the synthesis of photoresists used in the semiconductor industry .

Comparison with Similar Compounds

Uniqueness: 3,4-Diacetoxycinnamic acid is unique due to its acetoxy groups, which confer distinct chemical reactivity and biological activity compared to other cinnamic acid derivatives. Its acetylated structure makes it more lipophilic, enhancing its ability to interact with lipid membranes and cellular components .

Properties

IUPAC Name

(E)-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O6/c1-8(14)18-11-5-3-10(4-6-13(16)17)7-12(11)19-9(2)15/h3-7H,1-2H3,(H,16,17)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIYGBWFISUTHI-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13788-48-2
Record name 3-(3,4-Bis(acetoxy)phenyl)acrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013788482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Diacetoxycinnamic acid
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Record name 3-[3,4-bis(acetoxy)phenyl]acrylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3,4-diacetoxycinnamic acid (DACA) in modifying polylactide (PLA) properties?

A1: DACA is used as a bio-based conjugate to enhance the thermal stability and introduce photoreactivity in PLAs. [, , , ] This is achieved by conjugating DACA to the terminal hydroxyl groups of PLA chains. [, , ] This conjugation can significantly increase the thermal decomposition temperature (T10) of PLA. [, ] For instance, DACA-conjugated stereocomplexes showed minimal weight loss (above 98%) during isothermal degradation at 200°C for 120 minutes, while unmodified PLAs showed a 23% weight reduction under the same conditions. []

Q2: How does DACA conjugation affect the stereocomplexation of polylactides?

A2: The presence of DACA at the chain ends of PLAs influences their ability to form stereocomplexes. [] While stereocomplexation is still achievable with DACA conjugation, the molecular weight (Mn) of the enantiomeric PLAs plays a crucial role. [] The most significant improvements in melting temperature (Tm) and T10 are observed when specific Mn ranges of enantiomeric PLAs are used. [] This suggests a delicate balance between the influence of DACA conjugation and the efficiency of stereocomplex formation.

Q3: Can you elaborate on the photoreactive properties of DACA-modified PLAs and their potential applications?

A3: DACA-conjugated PLAs and their stereocomplexes exhibit photoreactivity. [] This photoreactivity allows for potential applications where light-induced changes in material properties are desired. For example, DACA-PLLA nanoparticles demonstrated a size decrease upon UV irradiation before particle formation. [] This photocontrollable size change opens up possibilities for drug delivery systems where controlled release is essential. []

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